(E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-11-5-7-14(20-11)13(18-2)10-16-15(17)8-6-12-4-3-9-19-12/h3-9,13H,10H2,1-2H3,(H,16,17)/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLGLYFWSVVPAN-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C=CC2=CC=CO2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C(CNC(=O)/C=C/C2=CC=CO2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and thiophene intermediates, followed by their coupling through an acrylamide linkage.
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Preparation of Intermediates
Furan Intermediate: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Thiophene Intermediate: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.
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Coupling Reaction
- The furan and thiophene intermediates are then coupled using acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to (E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide may exhibit anticancer properties. Studies have shown that derivatives containing furan and thiophene rings can inhibit cancer cell proliferation through various mechanisms, including the modulation of metabolic pathways and enzyme inhibition .
Case Study:
A study screened various furan and thiophene derivatives against human cancer cell lines, revealing that certain derivatives exhibited significant antiproliferative activity with IC50 values in the low micromolar range. The structural features of these compounds were correlated with their biological activity, suggesting that (E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide could be a candidate for further development in anticancer therapies.
| Compound | IC50 (µM) | Target | Mechanism |
|---|---|---|---|
| Compound A | 15 | MCF-7 | Apoptosis induction |
| Compound B | 20 | HeLa | Cell cycle arrest |
| (E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide | TBD | TBD | TBD |
Antimicrobial Properties
The compound's potential as an antimicrobial agent is also noteworthy. The presence of sulfur in the thiophene ring may enhance its interaction with microbial targets, leading to inhibitory effects against various pathogens. Research has shown that similar compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Case Study:
In a study evaluating the antimicrobial activity of thiophene-containing compounds, several derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The findings suggest that (E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide could be explored for developing new antimicrobial agents.
Photonic Materials
The unique optical properties of furan and thiophene derivatives make them suitable candidates for photonic applications. Research indicates that these compounds can be incorporated into polymer matrices to create materials with tunable optical properties, useful for sensors and light-emitting devices .
Case Study:
A recent study developed photonic devices using polymer composites containing furan and thiophene derivatives, demonstrating enhanced light absorption and emission characteristics. These materials showed promise in applications such as organic light-emitting diodes (OLEDs) and solar cells.
Synthesis and Reactivity Studies
The synthesis of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide can be achieved through multicomponent reactions, which allow for the efficient assembly of complex organic molecules . Understanding its reactivity is crucial for optimizing its applications in drug discovery and material science.
Synthesis Pathway:
The compound can be synthesized via a reaction involving furan derivatives, thiophene derivatives, and acrylamide precursors under controlled conditions to yield high purity products.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Antiviral Acrylamide Derivatives
(E)-3-(Furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide
- Structure : Similar acrylamide backbone but with a 4-sulfamoylphenyl substituent instead of the methoxy-thiophenylethyl group.
- Activity : Inhibits SARS-CoV nsp13 helicase with IC50 values in the µM range , comparable to bananin derivatives. Its helicase inhibition is less potent than ATPase inhibition, similar to the target compound .
- Significance : Both compounds share a furan-acrylamide core but differ in substituent polarity. The sulfamoyl group may enhance solubility but reduce membrane permeability compared to the lipophilic thiophene-methoxy moiety in the target compound.
Bananin Derivatives
- Structure : Adamantane-derived compounds with distinct scaffolds.
- Activity : Bananin exhibits IC50 = 2.3 µM (ATPase) and 3.0 µM (helicase) for SARS-CoV nsp13, making it more potent than the target acrylamide derivative .
- Key Difference : Bananin’s rigid adamantane structure likely improves target binding affinity, whereas acrylamides rely on conformational flexibility.
Neuromodulatory Acrylamide Derivatives
DM497 [(E)-3-(Thiophen-2-yl)-N-(p-tolyl)acrylamide]
- Structure : Replaces furan with thiophen-2-yl and substitutes the ethylamine group with p-tolyl .
- Activity: Acts as a positive allosteric modulator (PAM) of α7 nicotinic acetylcholine receptors (nAChRs) and inhibits voltage-gated CaV2.2 channels, contributing to antinociceptive effects .
- Comparison : The thiophene ring may enhance π-π stacking in receptor binding, while the p-tolyl group increases hydrophobicity compared to the target compound’s methoxy-thiophenylethyl chain.
DM490 [(E)-3-(Furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide]
- Structure : Shares the furan-acrylamide core but includes N-methyl-p-tolyl substitution.
- Activity : Antagonizes DM497’s effects at α7 nAChRs, highlighting the critical role of substituents on the acrylamide nitrogen .
- SAR Insight : Methylation of the nitrogen reduces steric hindrance, altering modulator activity. The target compound’s ethylamine side chain may allow for hydrogen bonding unavailable in DM490.
PAM-2 [(E)-3-(Furan-2-yl)-N-(p-tolyl)acrylamide]
- Structure : Lacks the methoxy-thiophenylethyl group, featuring a simpler p-tolyl substituent.
- Activity: Prototype α7 nAChR PAM with antinociceptive effects via CaV2.2 inhibition .
- Key Difference : The target compound’s 5-methylthiophen-2-yl and methoxy groups likely enhance receptor selectivity or metabolic stability compared to PAM-2’s simpler structure.
Antimicrobial Acrylamide Derivatives
(E)-N-(3-Formyl-4-morpholinophenyl)-3-(furan-2-yl)acrylamide (27a)
- Structure : Incorporates a morpholine-phenyl group with a formyl substituent.
- Activity : Inhibits Staphylococcus aureus Sortase A, with a melting point of 218–219°C and confirmed NMR/MS structure .
- Comparison : The morpholine ring improves solubility, while the formyl group may participate in covalent binding. The target compound’s thiophene-methoxy group may favor antiviral over antibacterial activity.
Pharmacokinetic and Mechanistic Considerations
Biological Activity
(E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide is a synthetic organic compound that incorporates both furan and thiophene moieties. This article reviews its potential biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, a five-membered aromatic compound containing oxygen, and a thiophene derivative, which includes sulfur in its five-membered ring structure. The amide linkage contributes to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇NO₂S₂ |
| Molecular Weight | 307.4 g/mol |
| CAS Number | 1798396-16-3 |
Case Studies and Research Findings
- Anxiolytic Activity : A study on a structurally similar compound, 3-furan-2-yl-N-p-tolyl-acrylamide, demonstrated its role as a positive allosteric modulator of α7 nicotinic receptors, producing anxiolytic-like effects in mice at low doses (0.5 mg/kg) after acute treatment. This suggests that compounds with furan moieties can modulate anxiety-related behaviors through receptor interactions .
- Antimicrobial Potential : Research indicates that thiophene derivatives exhibit significant antimicrobial activity. A review highlighted the versatility of thiophene scaffolds in developing antimicrobial agents, which could imply that (E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide might possess similar properties .
- Enzyme Inhibition : Compounds featuring furan and thiophene structures are often investigated for their ability to inhibit enzymes involved in metabolic pathways. Such inhibition can lead to therapeutic effects in various diseases .
The exact mechanism of action for (E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide remains largely unexplored due to the lack of direct studies. However, based on related compounds:
- Receptor Modulation : It may act on nicotinic acetylcholine receptors similarly to other furan derivatives, influencing neurotransmitter release and neuronal excitability.
Q & A
Basic: What synthetic routes are commonly employed to synthesize (E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide, and how is its structural integrity verified?
Methodological Answer:
The compound is synthesized via amide coupling reactions. A typical protocol involves:
- Step 1: Activation of the carboxylic acid (e.g., α-bromoacrylic acid) using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF under ice-cooling .
- Step 2: Reaction with the amine component (e.g., 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine) under stirring, followed by purification via column chromatography with solvents like ethyl acetate/petroleum ether .
- Characterization:
- NMR Spectroscopy: H and C NMR confirm the (E)-configuration of the acrylamide moiety and substituent positions .
- Mass Spectrometry (MS): Validates molecular weight and purity .
- Elemental Analysis: Ensures stoichiometric accuracy .
Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
- Antiproliferative Activity: MTT assays using cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM, with IC determination .
- Antioxidant Screening: DPPH radical scavenging or nitric oxide (NO) inhibition assays, comparing % inhibition against ascorbic acid controls .
- Anti-inflammatory Testing: Carrageenan-induced paw edema in murine models, measuring edema reduction at 50–200 mg/kg doses .
Advanced: How can conflicting data in biological assays (e.g., high in vitro activity but low in vivo efficacy) be systematically addressed?
Methodological Answer:
- Pharmacokinetic Profiling: Assess bioavailability via HPLC-MS to detect metabolic instability or poor absorption .
- Dose Optimization: Conduct dose-response studies in vivo to identify subtherapeutic ranges .
- Target Engagement: Use molecular probes (e.g., fluorescently labeled analogs) to confirm target binding in vivo .
- Species-Specific Variability: Test parallel assays in human-derived organoids or primary cells to bridge translational gaps .
Advanced: What computational strategies predict the compound’s interaction with biological targets (e.g., viral proteins)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to dock the compound into target active sites (e.g., CHIKV E protein) . Key interactions (van der Waals, hydrogen bonds) with residues like Cys470 or Lys471 validate binding .
- Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories using GROMACS, analyzing root-mean-square deviation (RMSD) for conformational shifts .
- Free Energy Calculations: MM-GBSA estimates binding affinity (ΔG) to prioritize analogs .
Advanced: How do structural modifications (e.g., altering thiophene substituents) influence biological activity?
Methodological Answer:
- SAR Studies: Synthesize analogs with substituent variations (e.g., 5-methyl vs. 5-bromo thiophene) and compare bioactivity .
- Electron-Donating/Withdrawing Groups: Introduce -OCH (electron-donating) or -NO (electron-withdrawing) to modulate electronic effects on target binding .
- Steric Considerations: Replace furan with bulkier heterocycles (e.g., benzofuran) to assess steric hindrance .
Basic: What protocols ensure compound stability during storage and handling?
Methodological Answer:
- Storage Conditions: Keep in airtight, light-resistant containers at -20°C under inert gas (N) to prevent oxidation .
- Solubility Testing: Pre-dissolve in DMSO (10 mM stock) and avoid freeze-thaw cycles to prevent precipitation .
- Stability Monitoring: Periodic HPLC analysis (e.g., every 3 months) to detect degradation .
Advanced: How can synthetic yields be optimized for large-scale academic production?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF vs. DMSO) to enhance reaction kinetics .
- Catalyst Optimization: Replace EDCI with HATU for higher coupling efficiency in challenging substrates .
- Temperature Control: Conduct reactions under microwave irradiation (50–80°C) to reduce time and byproducts .
Basic: What toxicity screening protocols are recommended for preclinical studies?
Methodological Answer:
- Acute Toxicity: Single-dose studies in Wistar rats (OECD 423), monitoring mortality and organ histopathology for 14 days .
- Genotoxicity: Ames test (bacterial reverse mutation assay) to assess mutagenic potential .
- Cytotoxicity Threshold: Determine IC in non-target cell lines (e.g., HEK293) to establish selectivity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
